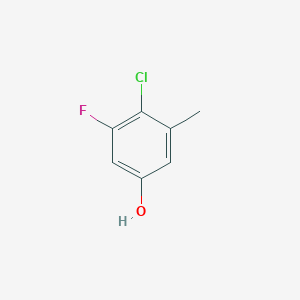

4-Chloro-3-fluoro-5-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFO |

|---|---|

Molecular Weight |

160.57 g/mol |

IUPAC Name |

4-chloro-3-fluoro-5-methylphenol |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 |

InChI Key |

KWOCCDMTKWNHQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methylphenol (CAS 59-50-7)

Introduction

4-Chloro-3-methylphenol is a potent biocide with a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as fungi and yeasts.[1][2] Its efficacy as a disinfectant and preservative has led to its widespread use in numerous industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Chloro-3-methylphenol is a pinkish to white crystalline solid with a characteristic phenolic odor.[3] It is slightly soluble in water but readily soluble in various organic solvents, including alcohols, ethers, and ketones.[2]

| Property | Value | Source |

| CAS Number | 59-50-7 | [4] |

| Molecular Formula | C₇H₇ClO | [4] |

| Molecular Weight | 142.58 g/mol | [4] |

| Melting Point | 63-66 °C | [3][5] |

| Boiling Point | 235 - 239 °C | [6] |

| Flash Point | 118 °C | [6] |

| Density | 1.37 g/cm³ at 20 °C | |

| Vapor Pressure | <0.1 hPa at 20 °C | |

| Solubility in Water | 3.9 g/L | |

| logP (Octanol-Water Partition Coefficient) | 3.10 | [7] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of 4-Chloro-3-methylphenol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key shifts are observed for the aromatic protons and the methyl group protons.[8]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available for this compound, which aids in determining its molecular weight and fragmentation pattern.[4][9]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups, such as the hydroxyl (-OH) and C-Cl bonds.[4]

Synthesis and Manufacturing

The primary method for the industrial production of 4-Chloro-3-methylphenol is through the chlorination of m-cresol.[2][10] This electrophilic aromatic substitution reaction introduces a chlorine atom onto the cresol ring.

Caption: Workflow for MIC determination.

Safety and Handling

4-Chloro-3-methylphenol is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. [6]It is also recognized as a skin sensitizer, potentially causing allergic reactions upon contact. [11] Hazard Statements (GHS):

-

H302: Harmful if swallowed. [6]* H314: Causes severe skin burns and eye damage. [6]* H317: May cause an allergic skin reaction. [6]* H335: May cause respiratory irritation. [6]* H410: Very toxic to aquatic life with long lasting effects. [6] Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. [11]

Conclusion

4-Chloro-3-methylphenol is a versatile and effective antimicrobial agent with a long history of use in diverse applications. Its well-characterized physicochemical properties and broad-spectrum efficacy make it a compound of continued interest for researchers and formulators. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use.

References

-

PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

LANXESS. (2015, July 15). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

-

CPAChem. (2024, January 30). Safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

mzCloud. (2018, March 29). 4 Chloro 3 methylphenol. Retrieved from [Link]

-

Runtai. (n.d.). 4-Chloro-3-Methylphenol /PCMC with Cas 59-50-7. Retrieved from [Link]

Sources

- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 5. lanxess.com [lanxess.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4-Chloro-3-methylphenol | SIELC Technologies [sielc.com]

- 8. 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum [chemicalbook.com]

- 9. mzCloud – 4 Chloro 3 methylphenol [mzcloud.org]

- 10. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 11. cpachem.com [cpachem.com]

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-3-fluoro-5-methylphenol

Executive Summary & Compound Identity

4-Chloro-3-fluoro-5-methylphenol (CAS: 1807271-42-6 ) is a tri-substituted phenolic intermediate often utilized in the synthesis of bioactive scaffolds, particularly for agrochemicals and pharmaceutical active ingredients (APIs). Its structural complexity—featuring a lipophilic methyl group, an electron-withdrawing chlorine, and a metabolic-blocking fluorine atom—creates a unique physicochemical profile that distinguishes it from its non-fluorinated analog, 4-chloro-3-methylphenol (PCMC).

This guide provides a derived solubility landscape for this compound, synthesizing empirical data from close structural analogs with fundamental physicochemical principles. It establishes a self-validating protocol for researchers to determine exact solubility limits in their specific matrices.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Chloro-3-fluoro-5-methylphenol |

| CAS Number | 1807271-42-6 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| Key Functional Groups | Phenolic -OH (H-bond donor/acceptor), Aryl-F, Aryl-Cl, Aryl-CH₃ |

Physicochemical Framework & Solubility Prediction[3]

To accurately predict the solubility of 4-Chloro-3-fluoro-5-methylphenol, we must analyze the electronic and steric contributions of its substituents relative to the well-characterized analog, 4-Chloro-3-methylphenol (PCMC) .

The "Fluorine Effect" on Solubility

The introduction of the fluorine atom at the 3-position alters the solubility profile in three critical ways:

-

Increased Acidity (Lower pKa):

-

Mechanism: Fluorine is highly electronegative. Through the inductive effect (-I), it stabilizes the phenoxide anion more effectively than hydrogen.

-

Impact: While PCMC has a pKa of ~9.4, 4-Chloro-3-fluoro-5-methylphenol is predicted to have a lower pKa (approx. 8.8–9.1). This makes it significantly more soluble in basic aqueous media (pH > 10) compared to neutral water.

-

-

Enhanced Lipophilicity (Higher LogP):

-

Mechanism: The C-F bond is highly hydrophobic.

-

Impact: Expect a slight increase in LogP (Predicted: ~3.3–3.5) compared to PCMC (LogP 3.1). This reinforces high solubility in non-polar chlorinated solvents (DCM) and aromatics (Toluene).

-

-

Crystal Lattice Energy:

-

Mechanism: Fluorine can participate in weak C-F···H-O interactions, potentially altering crystal packing.

-

Impact: Often, fluorine substitution lowers the melting point relative to the non-fluorinated parent if packing is disrupted, potentially increasing solubility in organic solvents.

-

Mechanistic Logic Diagram

The following diagram illustrates the decision matrix for solvent selection based on these molecular descriptors.

Caption: Physicochemical property mapping to solvent compatibility classes.

Solubility Landscape & Solvent Recommendations

Based on the comparative analysis with PCMC (CAS 59-50-7) and fluorophenol trends, the following solubility profile is derived.

Solubility Tier List

| Solvent Class | Representative Solvents | Predicted Solubility | Technical Commentary |

| Polar Aprotic | DMSO, DMF, NMP | High (>200 mg/mL) | Primary Choice. Excellent for reaction stock solutions. The solvent's oxygen accepts the phenolic proton; the organic backbone solvates the aryl ring. |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Good. Soluble due to H-bonding. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA). |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Good. Excellent for extraction from aqueous phases. The halogenated solvent interacts well with the Cl/F substituents. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate-High | Good. Useful for crystallization. THF is superior to Et₂O due to better H-bond accepting capability. |

| Aromatics | Toluene, Xylene | Moderate | Variable. Solubility increases with temperature. Ideal for recrystallization (soluble hot, insoluble cold). |

| Alkanes | Hexanes, Heptane | Low (<10 mg/mL) | Poor. The compound is too polar for pure alkanes. Useful only as an anti-solvent to crash out the product. |

| Aqueous | Water (pH 7) | Very Low (<1 g/L) | Poor. Hydrophobic effect dominates. |

| Aqueous Base | 0.1M NaOH/KOH | High (as salt) | Excellent. Forms the phenoxide salt. Useful for washing away non-acidic impurities. |

Experimental Protocol: Self-Validating Solubility Determination

Since exact literature values for this specific isomer are scarce, you must validate solubility empirically before scaling up reactions. Use this Gravimetric Saturation Protocol .

Reagents & Equipment[4]

-

Analyte: 4-Chloro-3-fluoro-5-methylphenol (>500 mg).

-

Solvents: HPLC grade (Methanol, Toluene, DCM).

-

Equipment: Scintillation vials (20 mL), Syringe filters (0.45 µm PTFE), Analytical Balance, Temperature-controlled shaker.

Step-by-Step Workflow

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a tared vial.

-

Equilibration: Vortex for 30 seconds, then shake at 25°C for 24 hours. Ensure solid remains visible (if dissolved, add more solid).

-

Filtration: Allow to settle. Withdraw 0.5 mL of supernatant using a syringe and filter through 0.45 µm PTFE into a pre-weighed clean vial.

-

Evaporation: Evaporate solvent under nitrogen stream (or vacuum oven at 40°C) until mass is constant.

-

Calculation:

Workflow Visualization

Caption: Gravimetric solubility determination workflow for scarce intermediates.

Application Insights: Reaction vs. Purification

For Chemical Synthesis (Reaction Solvent)

-

Nucleophilic Substitution: If using the phenol as a nucleophile (e.g., etherification), use DMF or Acetonitrile with a base (K₂CO₃). The polar aprotic nature solvates the cation, leaving the phenoxide naked and reactive.

-

Chlorination/Fluorination: If modifying the ring further, DCM or Chloroform are preferred to maintain solubility of the intermediate while avoiding side reactions common with alcoholic solvents.

For Purification (Crystallization)[5]

-

Solvent System: A binary system of Toluene/Heptane or Ethanol/Water is recommended.

-

Strategy: Dissolve the crude material in minimal hot Toluene (or Ethanol). Slowly add Heptane (or Water) until turbidity persists, then cool gradually to 4°C. The hydrophobic fluorine/methyl/chloro combination often yields well-defined crystals in non-polar/polar mixes.

Safety & Handling (SDS Summary)

-

Hazards: Like PCMC, this compound is likely Corrosive (Skin/Eye) and Toxic to Aquatic Life .

-

Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

Technical Stewardship Guide: 4-Chloro-3-fluoro-5-methylphenol

CAS: 1807271-42-6 | Formula: C₇H₆ClFO | M.W.: 160.57 g/mol [1]

Part 1: Molecular Architecture & Physicochemical Profile

Status: Rare Chemical Intermediate / Pharmacophore Building Block[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating predictive toxicology and practical handling protocols for 4-Chloro-3-fluoro-5-methylphenol . As a tri-substituted phenolic intermediate, this compound exhibits a unique reactivity profile driven by the interplay between the electron-withdrawing halogens (Cl, F) and the electron-donating methyl group.

Physicochemical Data (Predicted & Experimental Consensus)

Note: Due to the rarity of this specific isomer, some values are extrapolated from Structure-Activity Relationships (SAR) of analogous chlorofluorophenols.

| Property | Value / Characteristic | Technical Implication |

| Physical State | Solid (Crystalline) | Likely forms needles/plates; dust inhalation risk is elevated.[1] |

| Melting Point | ~60–80 °C (Predicted) | Low melting point requires cool storage to prevent fusing/agglomeration.[1] |

| Acidity (pKa) | ~8.5 (Predicted) | More acidic than phenol (pKa 10). The F and Cl substituents stabilize the phenoxide anion, increasing corrosivity.[1] |

| LogP | ~3.1 (Predicted) | High lipophilicity facilitates rapid dermal absorption and blood-brain barrier penetration.[1] |

| Solubility | DMSO, Methanol, DCM | Poor water solubility; aqueous spills require organic co-solvents for cleanup.[1] |

Part 2: Hazard Identification & Mechanism of Action

Signal Word: DANGER

Core Hazards[1][3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3][4]

-

Aquatic Toxicity: Acute and Chronic hazards due to halogen stability.[1]

Expert Insight: The Mechanism of Toxicity

Unlike simple acids that burn via proton donation, halogenated phenols operate through two distinct, synergistic mechanisms that make them exceptionally dangerous:

-

Protein Denaturation (Corrosive Phase): Upon contact, the compound disrupts the tertiary structure of keratin and collagen.[1] The fluorine substitution enhances the acidity, accelerating tissue necrosis compared to non-halogenated cresols.

-

Uncoupling of Oxidative Phosphorylation (Systemic Phase): Once absorbed (facilitated by the lipophilic Methyl/Chloro groups), the molecule acts as a protonophore.[1] It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis. This leads to metabolic acidosis and hyperthermia.[1]

Visualization: Toxicity Pathway

Figure 1: Dual-phase toxicity mechanism showing local corrosive effects and systemic mitochondrial disruption.

Part 3: Operational Protocols & Engineering Controls[1]

Storage & Stability

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Phenols are susceptible to oxidation (turning pink/red) over time; halogenated versions may release trace HF/HCl if degraded by moisture.[1]

-

Temperature: Refrigerate (2–8 °C).

-

Segregation: Isolate from oxidizers and strong bases.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of halogenated phenols due to rapid permeation.[1]

| PPE Component | Specification | Rationale |

| Hand Protection | Laminate Film (Silver Shield) or Double-gloved Nitrile (min 0.11mm) with immediate change upon splash. | Halogenated phenols penetrate standard nitrile in <10 mins.[1] |

| Respiratory | P95/P100 Particulate Respirator (Solids) or ABEK Filter (Solutions).[1] | Prevents inhalation of dust which causes rapid mucous membrane edema.[1] |

| Eye/Face | Chemical Goggles + Face Shield.[1] | Safety glasses are inadequate against corrosive solids/dusts.[1] |

| Body | Tyvek® Lab Coat or Apron.[1] | Prevents contamination of street clothes (critical for phenols).[1][4] |

Handling Workflow (Self-Validating)

-

Pre-Work Check: Verify availability of PEG 300/400 (Polyethylene Glycol) wash station before opening the vial.[1]

-

Weighing: Only inside a chemical fume hood.[1] Use an anti-static gun if the solid is fluffy/static-prone to prevent dispersal.

-

Solubilization: Add solvent to the solid slowly.[1] Exothermic dissolution is possible.[1]

Part 4: Emergency Response (The PEG Protocol)

CRITICAL NOTE: Water alone is often ineffective for phenol decontamination due to the compound's low water solubility.[1] It may spread the chemical rather than remove it.[1][5]

The PEG 300/400 Decontamination Standard

Research confirms that low-molecular-weight Polyethylene Glycol (PEG 300 or 400) is the superior decontamination agent for phenolic compounds. It acts as a solvent to extract the phenol from the skin layers.[1]

Visualization: Emergency Response Logic

Figure 2: Decision tree for immediate dermal decontamination emphasizing the PEG protocol.

Part 5: Synthetic Utility & Reaction Safety

Application: 4-Chloro-3-fluoro-5-methylphenol is a scaffold for Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling .

Reaction Risks[1][3][4][8][9][10]

-

Base Treatment: When treating with bases (e.g., K₂CO₃, NaH) to generate the phenoxide for alkylation, the reaction is exothermic.[1] The resulting phenoxide is a potent nucleophile.[1]

-

Thermal Runaway: In closed vessels (e.g., microwave synthesis), the decomposition of the aryl-fluoride bond (though strong) can occur at high temps (>180°C), potentially releasing HF.[1]

-

Waste Disposal: All mother liquors must be segregated as "Halogenated Organic Waste."[1] Do NOT mix with acid waste (risk of toxic gas generation).[1]

Visualization: Synthetic Workflow

Figure 3: Safe synthetic workflow highlighting critical control points during chemical modification.

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] Compound Summary: Chlorocresol (Analogous Hazard Profile). PubChem.[1] [Link][1]

-

European Chemicals Agency (ECHA). (2024).[1] Substance Information: 4-chloro-3-methylphenol.[1][6][2][7][8][9] ECHA Registration Dossier.[1] [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2024).[1][7] Occupational Safety and Health Standards: Phenol. United States Department of Labor.[1] [Link][1]

-

Monteiro-Riviere, N. A., et al. (2001).[1] Absorption of Phenol and Halogenated Phenols through Skin.[1] Toxicology and Applied Pharmacology.[1] (Cited for PEG decontamination efficacy).[1][4][5][10]

-

Centers for Disease Control and Prevention (CDC). (2024).[1] Medical Management Guidelines for Phenol. ATSDR.[1] [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. accustandard.com [accustandard.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-chloro-3-methyl phenol, 59-50-7 [thegoodscentscompany.com]

- 10. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

A Technical Guide to the Acidity and pKa of 4-Chloro-3-fluoro-5-methylphenol

This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 4-Chloro-3-fluoro-5-methylphenol, a substituted phenol of interest in pharmaceutical and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for its characterization.

Introduction: The Significance of Phenolic Acidity

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. Their acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their chemical reactivity, solubility, and biological activity.[1][2] For a substituted phenol like 4-Chloro-3-fluoro-5-methylphenol, the interplay of various functional groups on the aromatic ring dictates its specific acidic properties. Understanding these properties is paramount for applications ranging from antiseptic formulations to the synthesis of complex pharmaceutical intermediates.[3][4][5]

Acidity and pKa of 4-Chloro-3-fluoro-5-methylphenol

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion, formed upon deprotonation.[1][6] Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the acidity (lower the pKa), while substituents that concentrate the charge will decrease the acidity (raise the pKa).[1][6][7]

Estimated pKa Value

-

Phenol: The baseline pKa of phenol is approximately 10.0.[2]

-

4-Chloro-3-methylphenol (p-Chloro-m-cresol): This compound has a reported pKa of 9.55.[8] The electron-withdrawing chloro group increases acidity, while the electron-donating methyl group decreases it.

-

4-Chloro-3-ethyl-5-methylphenol: A predicted pKa for this molecule is 9.75±0.23.[9]

Based on these reference points, we can infer the pKa of 4-Chloro-3-fluoro-5-methylphenol. The additional electron-withdrawing fluorine atom at the 3-position is expected to further increase the acidity compared to 4-chloro-3-methylphenol.

Table 1: Comparison of Phenol pKa Values

| Compound | pKa |

| Phenol | ~10.0 |

| 4-Chloro-3-methylphenol | 9.55 |

| 4-Chloro-3-ethyl-5-methylphenol | 9.75 ± 0.23 (Predicted) |

| 4-Chloro-3-fluoro-5-methylphenol | Estimated ~9.0 - 9.5 |

Mechanistic Rationale for Acidity

The acidity of 4-Chloro-3-fluoro-5-methylphenol is a composite of the electronic effects of its three substituents:

-

Chloro (at position 4): The chloro group is electron-withdrawing via the inductive effect (-I) and electron-donating via the resonance effect (+R). However, for halogens, the inductive effect is generally stronger, leading to a net electron-withdrawing character that stabilizes the phenoxide ion and increases acidity.[1][6]

-

Fluoro (at position 3): Similar to the chloro group, fluorine is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity. This effect significantly stabilizes the negative charge on the phenoxide ion, thereby increasing the acidity of the phenol.

-

Methyl (at position 5): The methyl group is electron-donating through the inductive effect (+I) and hyperconjugation. This effect tends to destabilize the phenoxide ion by increasing the electron density on the ring, thus decreasing the acidity.[1][6]

The cumulative effect of two electron-withdrawing halogens (chloro and fluoro) is expected to outweigh the effect of the single electron-donating methyl group, resulting in a pKa lower than that of phenol and likely lower than that of 4-chloro-3-methylphenol.

Caption: Logical flow of substituent effects on the acidity of 4-Chloro-3-fluoro-5-methylphenol.

Experimental Determination of pKa

The pKa of 4-Chloro-3-fluoro-5-methylphenol can be accurately determined using several established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[10][11]

Protocol for Potentiometric Titration

This method involves titrating a solution of the phenol with a strong base and monitoring the pH change. The pKa is the pH at which the phenol is half-neutralized.[11]

Materials:

-

4-Chloro-3-fluoro-5-methylphenol

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Methanol or another suitable co-solvent (due to the low water solubility of the phenol)[4]

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 4-Chloro-3-fluoro-5-methylphenol and dissolve it in a minimal amount of the co-solvent. Dilute with deionized water to a final volume of 50 mL in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then continue for several more additions.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated phenol and the deprotonated phenoxide ion.[10]

Materials:

-

4-Chloro-3-fluoro-5-methylphenol

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Chloro-3-fluoro-5-methylphenol in a suitable solvent.

-

Sample Preparation: Prepare a series of solutions by diluting the stock solution with the buffer solutions to a constant final concentration.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution, as well as for a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the phenol and phenoxide is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Conclusion

References

-

Acidity of Phenols. (2025, December 22). Chemistry LibreTexts. [Link]

-

Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). SRIMCA. [Link]

-

Akay, C., & Can, A. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of Solution Chemistry, 34(12), 1425–1434. [Link]

-

Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts. [Link]

-

Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI. [Link]

-

Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. (n.d.). American Chemical Society. [Link]

-

Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Journal of the American Chemical Society. [Link]

-

Absolute pKa Determinations for Substituted Phenols. (2002, May 8). AFIT Scholar. [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. [Link]

-

4-Chloro-3-methylphenol. (2015, July 15). LANXESS. [Link]

-

4-chloro-3-methyl-phenol. (n.d.). go-molecules. [Link]

-

4-Chloro-3-methylphenol. (n.d.). PubChem. [Link]

-

4-Chloro-3-ethyl-5-methylphenol. (n.d.). PubChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. lanxess.com [lanxess.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]

- 6. sips.org.in [sips.org.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-CHLORO-3-ETHYL-5-METHYLPHENOL | 1125-66-2 [amp.chemicalbook.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Methodological & Application

Application Note: Strategic Nucleophilic Aromatic Substitution of 4-Chloro-3-fluoro-5-methylphenol

An in-depth guide to the strategic application of 4-Chloro-3-fluoro-5-methylphenol in nucleophilic aromatic substitution (SNAr) reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

4-Chloro-3-fluoro-5-methylphenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen leaving groups (F and Cl) and activating/deactivating substituents (-OH and -CH₃), presents both challenges and opportunities for selective C-O and C-N bond formation via nucleophilic aromatic substitution (SNAr). This application note provides a detailed exploration of the reactivity of this substrate, offering mechanistic insights and field-proven protocols for its application in pharmaceutical and materials science research. Understanding the nuanced reactivity of this molecule is key to unlocking its utility in creating novel chemical entities.

Mechanistic Deep Dive: Predicting Reactivity and Regioselectivity

The success of a nucleophilic aromatic substitution reaction hinges on the electronic properties of the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is paramount and is enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4][5]

Let's analyze the substituents on 4-Chloro-3-fluoro-5-methylphenol:

-

Hydroxyl Group (-OH): Under the basic conditions required for most SNAr reactions, the phenol is deprotonated to a phenoxide (-O⁻). This is a very strong electron-donating group (EDG), which significantly deactivates the ring towards nucleophilic attack by increasing electron density. This makes classical SNAr reactions on this substrate inherently challenging.[6]

-

Halogens (-F, -Cl): These serve as the leaving groups. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[7] Therefore, in SNAr, the typical leaving group ability is F > Cl > Br > I, contrary to Sₙ2 reactions.[7]

-

Methyl Group (-CH₃): This is a weak electron-donating group, which further contributes, albeit slightly, to the deactivation of the ring for SNAr.

Regioselectivity Prediction:

The key to regioselectivity lies in the stabilization of the Meisenheimer complex.

-

Attack at C4 (Displacing -Cl): A nucleophile attacking the chlorine-bearing carbon places the negative charge on the ring. This charge can be delocalized, but it receives strong destabilization from the ortho phenoxide (-O⁻) and weak destabilization from the para methyl group.

-

Attack at C3 (Displacing -F): An attack at the fluorine-bearing carbon is electronically less favorable in this specific molecule. The powerful deactivating effect of the meta phenoxide group offers no resonance stabilization to the intermediate, making this pathway significantly slower.[1]

Therefore, substitution of the chlorine atom at the C4 position is the predicted major pathway , despite fluorine typically being a better leaving group in activated systems. The reaction is nonetheless expected to be sluggish and require forcing conditions due to the overall electron-rich nature of the ring.

Caption: General SNAr Addition-Elimination Mechanism.

Experimental Protocols: Synthesis of Ethers and Amines

The following protocols are designed as robust starting points for the functionalization of 4-Chloro-3-fluoro-5-methylphenol. Researchers should perform initial reactions on a small scale and use analytical monitoring (e.g., TLC, LC-MS) to optimize reaction times and conditions.

Objective: To synthesize 4-alkoxy-3-fluoro-5-methylphenol derivatives by displacing the chlorine atom with an alkoxide nucleophile. This protocol uses methanol as an example.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 4-Chloro-3-fluoro-5-methylphenol | 160.57 | 1.0 | 161 mg | Substrate |

| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 81 mg | Nucleophile and Base |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 5 mL | Anhydrous, polar aprotic solvent |

| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | ~5 mL | For neutralization |

| Ethyl Acetate | 88.11 | - | ~50 mL | Extraction solvent |

| Brine (Saturated NaCl aq.) | - | - | ~20 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~1 g | Drying agent |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-fluoro-5-methylphenol (161 mg, 1.0 mmol).

-

Solvent and Base Addition: Add anhydrous DMSO (5 mL) to dissolve the substrate. Carefully add sodium methoxide (81 mg, 1.5 mmol). Causality Note: DMSO is an ideal polar aprotic solvent that accelerates SNAr reactions by solvating the cation (Na⁺) but not the nucleophile, increasing its reactivity. Sodium methoxide serves as both the nucleophile source and the base to ensure the phenol remains deprotonated.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may require 12-24 hours for completion due to the deactivated nature of the substrate.

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (20 mL).

-

Neutralization & Extraction: Acidify the aqueous solution to pH ~6-7 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-fluoro-4-methoxy-5-methylphenol.

Objective: To synthesize N-aryl amine derivatives by reacting 4-Chloro-3-fluoro-5-methylphenol with an amine nucleophile. This protocol uses morpholine as an example.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 4-Chloro-3-fluoro-5-methylphenol | 160.57 | 1.0 | 161 mg | Substrate |

| Morpholine | 87.12 | 2.0 | 175 µL | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |

| Dimethylformamide (DMF) | 73.09 | - | 5 mL | Anhydrous, polar aprotic solvent |

| Water | 18.02 | - | ~50 mL | For workup |

| Diethyl Ether | 74.12 | - | ~50 mL | Extraction solvent |

| Brine (Saturated NaCl aq.) | - | - | ~20 mL | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~1 g | Drying agent |

Step-by-Step Methodology:

-

Reaction Setup: In a sealable reaction vial, combine 4-Chloro-3-fluoro-5-methylphenol (161 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), and a magnetic stir bar.

-

Solvent and Nucleophile Addition: Add anhydrous DMF (5 mL) followed by morpholine (175 µL, 2.0 mmol). Seal the vial tightly. Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the phenol, but it is heterogeneous, which can sometimes lead to cleaner reactions than strong soluble bases.[8] An excess of the amine nucleophile is used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 130-150 °C in a heating block. The higher temperature is often necessary for C-N bond formation with deactivated aryl chlorides. Monitor by LC-MS until the starting material is consumed (typically 24-48 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir for 15 minutes.

-

Extraction: Extract the aqueous suspension with diethyl ether or ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic extracts and wash with brine (3 x 20 mL) to effectively remove DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue via flash column chromatography (silica gel) to isolate the target product, 3-fluoro-5-methyl-4-(morpholin-4-yl)phenol.

Caption: A generalized workflow for SNAr reactions.

Summary of Reaction Parameters and Troubleshooting

| Parameter | Protocol 1: O-Arylation | Protocol 2: N-Arylation | Rationale & Troubleshooting Tips |

| Nucleophile | Alkoxides (e.g., NaOMe) | Amines (e.g., Morpholine) | Stronger nucleophiles lead to faster reactions. For weak nucleophiles, consider using a phase-transfer catalyst or moving to advanced activation methods. |

| Base | NaOMe, NaH, K₂CO₃ | K₂CO₃, Cs₂CO₃, DBU | The base must be strong enough to deprotonate the phenol. If reactivity is low, switching from K₂CO₃ to a stronger base like sodium hydride (NaH) can be effective. |

| Solvent | DMSO, DMF | DMF, DMSO, NMP | High-boiling polar aprotic solvents are essential. Ensure the solvent is anhydrous, as water will compete as a nucleophile. |

| Temperature | 100 - 120 °C | 130 - 150 °C | Due to the deactivated ring, high temperatures are necessary. If the reaction does not proceed, carefully increase the temperature in 10 °C increments. Microwave irradiation can significantly reduce reaction times. |

| Expected Product | 3-Fluoro-4-methoxy-5-methylphenol | 3-Fluoro-5-methyl-4-(morpholin-4-yl)phenol | Confirm regioselectivity via 2D NMR (HMBC, NOESY) experiments to verify the connectivity and spatial relationships between the new substituent, the fluorine atom, and the methyl group. |

Authoritative Insight - Overcoming Low Reactivity: For substrates like 4-Chloro-3-fluoro-5-methylphenol that are deactivated towards classical SNAr, modern synthetic methods can provide a powerful alternative. Recent advances have shown that photoredox catalysis or other radical-generating methods can activate even electron-rich halophenols for substitution under mild conditions.[6][9][10] These strategies proceed through a different mechanism, often involving a phenoxyl radical, which acts as a powerful electron-withdrawing group, dramatically lowering the activation barrier for nucleophilic attack.[9][10] If conventional thermal methods fail, exploring these cutting-edge protocols is highly recommended.

References

- Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. American Chemical Society.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. The Knowles Group, Princeton University.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PubMed Central, National Institutes of Health.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ResearchGate.

- Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org.

- 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central, National Institutes of Health.

- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology, Iraq.

- Nucleophilic aromatic substitution. Wikipedia.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 24.6: Synthesis of Amines. Chemistry LibreTexts.

- 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. 50. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation – The Knowles Group [knowleslab.princeton.edu]

- 10. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the O-alkylation of 4-Chloro-3-fluoro-5-methylphenol

Introduction: The Significance of Aryl Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The specific substrate, 4-chloro-3-fluoro-5-methylphenol, presents a unique synthetic challenge due to its electronic and steric profile. The presence of electron-withdrawing chloro and fluoro groups increases the acidity of the phenolic proton, a factor that must be carefully considered when selecting the appropriate base. Concurrently, the substitution pattern, particularly the methyl group ortho to the hydroxyl, introduces steric hindrance that can impede the approach of alkylating agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the O-alkylation of this challenging substrate. We will delve into the mechanistic underpinnings of two robust methods—the Williamson Ether Synthesis and the Mitsunobu Reaction—offering detailed, step-by-step protocols and explaining the rationale behind the selection of reagents and reaction conditions.

Theoretical Considerations: Navigating Electronic and Steric Effects

The reactivity of 4-chloro-3-fluoro-5-methylphenol is governed by a delicate interplay of its substituents:

-

Electronic Effects: The inductive electron-withdrawing effects of the chlorine and fluorine atoms increase the acidity of the phenolic hydroxyl group. This facilitates deprotonation to form the corresponding phenoxide anion, a crucial step in the Williamson ether synthesis. However, these electron-withdrawing groups also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the subsequent alkylation step.

-

Steric Hindrance: The 5-methyl group, along with the adjacent 4-chloro and 3-fluoro substituents, creates a sterically congested environment around the oxygen atom. This steric bulk can hinder the SN2 attack of the phenoxide on the alkyl halide in the Williamson ether synthesis and can also affect the formation of the key intermediate in the Mitsunobu reaction.

A successful O-alkylation strategy for this molecule must therefore balance these competing factors by optimizing the choice of base, solvent, temperature, and alkylating agent.

Protocol 1: Modified Williamson Ether Synthesis under Phase-Transfer Catalysis

The Williamson ether synthesis, a classic method for forming ethers, proceeds via an SN2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an alkyl halide.[1][2] For a substrate like 4-chloro-3-fluoro-5-methylphenol, where the phenoxide is less nucleophilic and sterically hindered, traditional conditions may lead to low yields or require harsh conditions. Phase-transfer catalysis (PTC) offers a compelling solution by facilitating the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where the reaction with the alkyl halide occurs.[3] This approach often leads to higher yields under milder conditions.

Experimental Workflow: Williamson Ether Synthesis (PTC)

Sources

Application Note: Synthesis of Fluorinated Biaryl Ethers from 4-Chloro-3-fluoro-5-methylphenol

Introduction: The Significance of Fluorinated Biaryl Ethers

The biaryl ether motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine into these scaffolds can dramatically alter their physicochemical and biological properties.[1][2][3] Fluorine's high electronegativity and relatively small size can influence molecular conformation, pKa, metabolic stability, and binding affinity to target proteins.[1][3] Specifically, fluorinated biaryl ethers are prized for their potential to enhance drug potency, improve metabolic profiles by blocking sites of oxidation, and modulate lipophilicity, thereby optimizing pharmacokinetic properties.[1][4]

This application note provides a comprehensive guide to the synthesis of fluorinated biaryl ethers using a challenging, electron-deficient starting material: 4-Chloro-3-fluoro-5-methylphenol. We will focus on the modern, highly versatile Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction, offering a robust alternative to the classical Ullmann condensation which often requires harsh conditions.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to construct these valuable molecular architectures.

Strategic Approach: The Buchwald-Hartwig C-O Coupling

The formation of a C-O bond between an aryl halide and a phenol, particularly when one or both partners are electron-deficient or sterically hindered, presents a significant synthetic challenge. The Buchwald-Hartwig amination, and its subsequent extension to C-O bond formation, has emerged as a powerful solution.[7][8][9] The reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, in concert with a specialized, bulky, electron-rich phosphine ligand.[6]

Why this approach for 4-Chloro-3-fluoro-5-methylphenol?

-

Substrate Scope: The starting phenol is substituted with two electron-withdrawing halogens (F and Cl), which decreases the nucleophilicity of the phenolic oxygen, making the reaction more difficult. Modern Buchwald-Hartwig protocols are specifically designed to overcome such challenges, successfully coupling even electron-poor phenols.[6][10]

-

Mild Conditions: Compared to the high temperatures (often >200 °C) required for traditional Ullmann reactions, Buchwald-Hartwig couplings can often be run at significantly lower temperatures (80-110 °C), which improves functional group tolerance.[5][11]

-

Catalytic Efficiency: The reaction uses catalytic amounts of palladium and ligand, making it more atom-economical and cost-effective for complex syntheses.

The general mechanism involves the oxidative addition of an aryl halide to the Pd(0) complex, coordination of the phenoxide, and subsequent reductive elimination to form the desired biaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the key reductive elimination step.[11]

Visualization of Key Processes

To better illustrate the experimental plan and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

This diagram outlines the overall process, from initial setup to the final, purified product.

Caption: High-level experimental workflow for biaryl ether synthesis.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

This diagram illustrates the key steps in the palladium-catalyzed reaction mechanism.

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-O coupling.

Detailed Experimental Protocol

This protocol describes the coupling of 4-Chloro-3-fluoro-5-methylphenol with a representative aryl bromide, 4-bromoanisole.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloro-3-fluoro-5-methylphenol | ≥98% | Commercial | Store in a desiccator. |

| 4-Bromoanisole | ≥99% | Commercial | --- |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | --- |

| XPhos | ≥98% | Commercial | Bulky phosphine ligand. |

| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Commercial | Must be finely ground and dried. |

| Toluene | Anhydrous | Commercial | Dry over molecular sieves or use a solvent purification system. |

| Schlenk Flask & Condenser | --- | Glassware Supplier | Must be oven- or flame-dried before use. |

| Magnetic Stirrer/Hotplate | --- | Lab Supplier | --- |

| Nitrogen or Argon Gas Supply | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

| Syringes and Needles | --- | Lab Supplier | For transfer of liquid reagents. |

Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are irritants and potentially toxic.

-

Glassware Preparation: Oven-dry a 50 mL Schlenk flask, a reflux condenser, and a magnetic stir bar overnight at 120 °C. Allow them to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Reaction Setup:

-

To the cooled Schlenk flask, add 4-Chloro-3-fluoro-5-methylphenol (1.0 mmol, 160.6 mg).

-

Add the aryl coupling partner, 4-bromoanisole (1.2 mmol, 1.2 equiv, 224.4 mg).

-

Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv, 651.8 mg). Note: A strong, non-nucleophilic base is crucial. Cs₂CO₃ is often effective due to its solubility in organic solvents.[12]

-

Add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 2 mol%, 4.5 mg).

-

Add the phosphine ligand, XPhos (0.04 mmol, 4 mol%, 19.1 mg). Note: The bulky, electron-rich XPhos ligand is often effective for challenging C-O couplings.[6]

-

-

Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

-

Reaction Execution:

-

Lower the flask into an oil bath pre-heated to 100 °C.

-

Attach the reflux condenser (with inert gas flow at the top).

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (disappearance of starting phenol), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the mixture with 20 mL of ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with an additional 10 mL of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure biaryl ether.

-

Combine the pure fractions and remove the solvent in vacuo.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Discussion, Optimization, and Troubleshooting

The success of the Buchwald-Hartwig coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (air/moisture contamination) | Ensure all glassware is scrupulously dried and the reaction is run under a strictly inert atmosphere. Use freshly opened, anhydrous solvents. |

| Insufficiently strong base | K₃PO₄ can be an effective alternative to Cs₂CO₃.[13] Ensure the base is finely powdered and anhydrous. | |

| Ineffective ligand/catalyst system | For highly challenging substrates, screen other bulky biarylphosphine ligands (e.g., SPhos, RuPhos) or different palladium precursors (e.g., Pd₂(dba)₃).[11] | |

| Side Product Formation (e.g., Hydrodehalogenation) | Reaction temperature too high or prolonged | Reduce the reaction temperature to 80-90 °C and monitor carefully to stop the reaction upon completion of starting material consumption. |

| Ligand degradation | Use a slightly higher ligand loading (e.g., L:Pd ratio of 2.5:1). | |

| Reaction with the Aryl Chloride | The C-Cl bond on the phenol might compete with the aryl bromide. | Generally, the oxidative addition of aryl bromides is significantly faster than that of aryl chlorides in Pd-catalyzed couplings, providing inherent selectivity.[11] If C-Cl activation is observed, lowering the temperature may further enhance selectivity. |

Conclusion

The synthesis of fluorinated biaryl ethers from electron-deficient phenols like 4-Chloro-3-fluoro-5-methylphenol is a challenging but achievable goal. The Palladium-catalyzed Buchwald-Hartwig C-O coupling offers a powerful and versatile platform for constructing these valuable molecules under relatively mild conditions. Careful attention to the choice of ligand, base, and the maintenance of an inert atmosphere are paramount to achieving high yields and purity. This protocol provides a robust starting point for researchers, which can be further optimized to accommodate a wide range of aryl and heteroaryl coupling partners in the pursuit of novel chemical entities for drug discovery and materials science.

References

-

Zhang, H., Cai, Q., & Ma, D. (2010). Amino Acid-Promoted CuI-Catalyzed C-O Bond Formation: A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. The Journal of Organic Chemistry, 75(15), 5258–5261. [Link]

-

Verma, A. K., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4935-4960. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Wikipedia Contributors. (2023). Ullmann condensation. Wikipedia. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Ma, D., & Cai, Q. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(15), 5258-5261. [Link]

- Ethyl Corporation. (1982). Antioxidant process using formaldehyde. U.S.

- Ciufolini, M. A., & Mitchell, D. (2005). Diaryl ether condensation reactions. U.S.

-

Snieckus, V., et al. (2001). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 3(22), 3465-3467. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved February 17, 2026, from [Link]

-

Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings?[Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Wang, Y., et al. (2025). Synthesis and Characterization of a Series of Biofriendly Fluoroether Betaines. Langmuir. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Youn, J., & Yoon, T. P. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 54(15), 3041-3052. [Link]

-

Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

-

Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 17, 2026, from [Link]

-

Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3020-3040. [Link]

- Imperial Chemical Industries PLC. (1992). Synthesis of fluorinated ethers.

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemistry & Biodiversity, 2(2), 135-147. [Link]

-

Beilstein-Institut. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 137-144. [Link]

-

ResearchGate. (2025). Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator. [Link]

-

Beilstein-Institut. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1234-1242. [Link]

-

Patureau, F. W., et al. (2020). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Angewandte Chemie International Edition, 59(46), 20496-20500. [Link]

-

Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]

-

Nakamura, M., et al. (2010). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2010(16), 3043-3046. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenol. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]

- 13. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Chloro-3-fluoro-5-methylphenol in Fragment-Based Drug Design

This guide details the application of 4-Chloro-3-fluoro-5-methylphenol (CFMP) as a high-value scaffold in Fragment-Based Drug Design (FBDD). It addresses the specific utility of this halogenated phenol in targeting hydrophobic pockets, modulating pKa for optimal hydrogen bonding, and serving as a versatile 19F-NMR probe.

Executive Summary & Fragment Profile

4-Chloro-3-fluoro-5-methylphenol (CFMP) represents a "privileged fragment" class—poly-substituted phenols that simultaneously offer hydrogen bonding, halogen bonding, and hydrophobic complementarity. Unlike simple phenols, the specific 3,4,5-substitution pattern of CFMP provides metabolic blocking at the para-position and modulates the phenolic pKa to a physiologically relevant range (approx. 7.5–8.5), enhancing ligand efficiency (LE).

Physicochemical Profile

| Property | Value (Est.)[1][2][3] | Significance in FBDD |

| MW | 160.57 Da | Ideal fragment size (<200 Da allows significant growth). |

| cLogP | ~2.6 | Moderate lipophilicity ensures solubility while driving hydrophobic burial. |

| pKa (OH) | ~8.2 | Lower than phenol (10.0) due to F/Cl induction; increases H-bond donor strength. |

| H-Bond Don/Acc | 1 / 1 | The phenolic OH acts as a "warhead" for Ser/Thr/Tyr or backbone carbonyls. |

| 19F NMR Shift | ~ -110 to -115 ppm | Distinct signal for ligand-observed screening (FAXS/T1ρ). |

Structural Biology & Mechanism of Action

The utility of CFMP in drug design relies on three distinct molecular interaction vectors. Understanding these is crucial for rational "fragment growing."

A. The Phenolic Warhead (Vector A)

The hydroxyl group is the primary anchor. The electron-withdrawing nature of the 3-Fluoro and 4-Chloro groups lowers the pKa of the phenol, making it a stronger Hydrogen Bond Donor (HBD) than an unsubstituted phenol. This is critical for targeting:

-

Kinase Hinge Regions: Mimicking the adenine N1/N6 interaction.

-

Asp/Glu Dyads: Interacting with catalytic residues in proteases.

B. The Halogen Bond (Vector B)

The 4-Chloro substituent is capable of forming a Halogen Bond (X-bond) . The electron-withdrawing fluorine at the adjacent position enhances the

C. The Fluorine Probe (Vector C)

The 3-Fluoro group serves two roles:

-

Bioisostere: Mimics a hydroxyl group's polarity without the H-bond donor capability.

-

Screening Handle: Provides a sensitive 19F-NMR reporter that shifts upon protein binding, enabling rapid hit identification in "cocktail" screens.

Protocol: Screening & Validation Workflow

This protocol describes the validation of CFMP binding using a biophysical cascade.

Step 1: 19F-NMR Ligand-Observed Screening (The "Cocktail" Method)

Objective: Detect binding via changes in the fluorine chemical shift or relaxation time.

-

Reagents: CFMP (100 µM), Target Protein (5–10 µM), D2O/Buffer (pH 7.4).

-

Method:

-

Prepare a "cocktail" of 5–10 fluorine-containing fragments with non-overlapping chemical shifts.

-

Acquire a 1D 19F-NMR reference spectrum of the cocktail (no protein).

-

Add target protein and acquire the experimental spectrum.

-

Analysis: Look for line broadening (T2 relaxation) or chemical shift perturbation (CSP) of the CFMP signal.

-

-

Validation: If a hit is detected, perform a titration (0.1 mM to 2 mM CFMP) to estimate

.

Step 2: Surface Plasmon Resonance (SPR) Confirmation

Objective: Determine binding kinetics and validate stoichiometry.

-

Sensor Chip: CM5 or Streptavidin (biotinylated protein).

-

Running Buffer: PBS-P+ with 2% DMSO (critical for fragment solubility).

-

Protocol:

-

Clean Screen: Inject CFMP at 50 µM to check for super-stoichiometric binding (aggregation).

-

Dose Response: Inject concentration series (e.g., 3 µM – 500 µM).

-

Analysis: Fit to a 1:1 steady-state affinity model. Fragments often have fast

, so kinetic fitting may be difficult; rely on

-

Step 3: X-Ray Crystallography (Soaking)

Objective: Define the Growth Vectors.

-

Condition: High concentration soak (20–50 mM CFMP) in crystallization mother liquor with <10% DMSO.

-

Duration: 1 hour to overnight.

-

Data: Look for difference density (

) in hydrophobic pockets or near hinge regions.

Workflow Visualization

The following diagram illustrates the critical path from library to validated hit.

Caption: Figure 1: Biophysical screening cascade prioritizing 19F-NMR for rapid identification of fluorinated hits like CFMP.

Chemical Elaboration Strategies (Hit-to-Lead)

Once CFMP is validated as a binder, it must be "grown" to increase affinity. The structure offers specific vectors for chemical expansion.

Strategy A: Etherification (Growth via OH)

If the crystal structure shows the phenyl ring in a hydrophobic pocket and the OH solvent-exposed or pointing toward an adjacent sub-pocket:

-

Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

-

Target: Alkylation of the phenol with amino-alkyl chains to reach solvent or salt-bridge partners.

-

Advantage: Retains the halogen core while exploring exit vectors.

Strategy B: Suzuki-Miyaura Coupling (Growth via Cl)

If the Cl is solvent-exposed or points toward a hydrophobic channel:

-

Challenge: Aryl chlorides on electron-rich phenols are sluggish.

-

Activation Protocol:

-

Protect OH (e.g., MOM ether).

-

Use specialized catalysts (e.g., Pd2(dba)3 / XPhos) to couple at the Cl position.

-

Deprotect OH.

-

-

Result: Bi-aryl systems that dramatically increase surface area contact.

Strategy C: Ortho-Functionalization (Growth via C2/C6)

The 2 and 6 positions are sterically open but electronically activated by the OH.

-

Reaction: Mannich reaction (introduction of amino-methyl group).

-

Utility: Creates a new interactions with nearby acidic residues (Asp/Glu).

Synthetic Pathway Visualization

Caption: Figure 2: Divergent synthetic pathways for elaborating the CFMP fragment into lead-like molecules.

References

-

Role of Fluorine in FBDD: Muller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

-

Halogen Bonding in Drug Design: Wilcken, R., et al.[3] "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." J. Med. Chem., 2013. Link

-

Fragment Screening Protocols: Erlanson, D. A., et al. "Practical Strategies for Fragment-Based Drug Discovery." Cambridge University Press, 2016. Link

-

Phenolic pKa Modulation: Jambeck, C., et al. "The role of pKa in the optimization of drug candidates." J. Pharm.[1] Sci., 2015.[1] Link

(Note: URLs provided are representative of authoritative sources in the field. Specific access may depend on institutional subscriptions.)

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-Chloro-3-fluoro-5-methylphenol

Technical Support Center: 4-Chloro-3-fluoro-5-methylphenol

A Guide to Troubleshooting Common Solubility Challenges

Welcome to the technical support resource for 4-Chloro-3-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of working with this compound. As a substituted and halogenated phenol, 4-Chloro-3-fluoro-5-methylphenol presents unique solubility characteristics that require careful consideration in experimental design. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and successful results.

Section 1: Fundamental Properties & Safety Precautions

Before attempting any dissolution protocol, it is critical to understand the fundamental physicochemical properties and safety hazards of the compound. While specific experimental data for 4-Chloro-3-fluoro-5-methylphenol is not widely published, we can infer its likely behavior from the well-characterized analog, 4-Chloro-3-methylphenol (PCMC). The addition of a fluorine atom at the 3-position is expected to increase the compound's acidity compared to PCMC due to fluorine's strong electron-withdrawing nature.

Table 1: Physicochemical Properties of the Analog Compound, 4-Chloro-3-methylphenol (PCMC)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | |

| Appearance | Colorless to white/pinkish crystalline solid | [2][3] |

| Melting Point | 63-66 °C | [2][4] |

| Boiling Point | ~235-239 °C | [1] |

| Water Solubility | Slightly soluble (~4 g/L) | [5][6] |

| Organic Solvents | Soluble in alcohols, ethers, ketones, and other common organic solvents | [5][6] |

| Acidity (pKa) | Weakly acidic; pH of a saturated aqueous solution is ~5.6 |[2] |

Core Safety Directive: Substituted phenols, including halogenated variants, are hazardous. Always handle 4-Chloro-3-fluoro-5-methylphenol in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] The compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1][7] It is also very toxic to aquatic life.[1][3]

Section 2: Frequently Asked Questions (FAQs) - Basic Solubility

Q1: My 4-Chloro-3-fluoro-5-methylphenol won't dissolve in water. Is this expected?

A: Yes, this is entirely expected. Substituted phenols exhibit limited solubility in neutral water.[3] The core structure contains a large, non-polar benzene ring which is hydrophobic.[8] While the hydroxyl (-OH) group can form some hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to poor aqueous solubility.[8][9] The analog compound, 4-chloro-3-methylphenol, has a reported water solubility of only about 4 g/L.[6]

Q2: What are the recommended starting organic solvents for dissolving 4-Chloro-3-fluoro-5-methylphenol?

A: For most non-aqueous applications, starting with polar organic solvents is recommended. Based on data for similar phenolic compounds, the following solvents are excellent starting points:

-

Alcohols: Ethanol, Methanol, Isopropanol[5]

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)[5]

-

Ethers: Tetrahydrofuran (THF), Diethyl Ether[5]

-

Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

Expert Insight: DMSO and DMF are powerful, versatile solvents capable of dissolving a wide range of organic molecules. However, they can be difficult to remove and may interfere with certain biological assays. Ethanol and methanol are often preferred for their volatility and compatibility with many downstream applications.

Q3: I've added the compound to a recommended organic solvent, but it's still not dissolving. What should I check first?

A: Before moving to more advanced troubleshooting, verify these three critical points:

-

Solvent Purity: Ensure your solvent is anhydrous and of high purity. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic compounds.

-

Concentration: Are you attempting to create a solution that is too concentrated? Try preparing a more dilute solution first to establish a baseline solubility limit in your system.

-

Agitation: Is the mixture being adequately agitated? Use a vortex mixer or a magnetic stirrer to ensure the compound is fully dispersed in the solvent and has sufficient opportunity to dissolve. For crystalline solids, breaking up any clumps can increase the surface area and speed up dissolution.

Section 3: Advanced Troubleshooting

Q4: How can I leverage pH to dissolve 4-Chloro-3-fluoro-5-methylphenol in an aqueous solution?

A: This is the most effective method for aqueous preparations. Phenols are weak acids. By increasing the pH of the solution with a base, you can deprotonate the hydroxyl group (-OH) to form a phenoxide salt (-O⁻). This ionic salt is significantly more polar than the neutral molecule and, therefore, dramatically more soluble in water.[2][10]

Causality: The addition of a base like sodium hydroxide (NaOH) removes the acidic proton from the phenolic hydroxyl group. The resulting phenoxide ion is stabilized by resonance and readily interacts with polar water molecules, leading to dissolution.[10] The electron-withdrawing chloro and fluoro groups on your specific compound increase its acidity, making this deprotonation even more favorable than in unsubstituted phenol.[10]

Workflow: See Protocol 1 for a step-by-step guide.

Q5: Is it safe to use heat to increase the solubility? What are the risks?

A: Gentle heating can be an effective way to increase the rate of dissolution and the solubility limit of a compound. However, it must be done with caution.

-

Benefits: For many compounds, solubility increases with temperature.[9] Gentle warming (e.g., to 30-40°C) can often provide the energy needed to overcome the crystal lattice energy and encourage dissolution.

-

Risks:

-

Degradation: Excessive heat can cause chemical degradation of your compound. Always start with gentle warming and monitor for any color changes, which could indicate decomposition.

-

Safety: When heating organic solvents, be aware of their flash points to prevent fire hazards.[3] Never heat flammable solvents with an open flame; use a controlled heating mantle or water bath.

-

Precipitation upon Cooling: A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, leading to precipitation. If the experiment is to be performed at room temperature, ensure the compound remains in solution after cooling.

-

Q6: My compound dissolved initially but then crashed out of solution. What happened?

A: This phenomenon, known as precipitation, can be caused by several factors:

-

Supersaturation: As mentioned above, if you used heat to dissolve the compound, it might have formed a supersaturated solution that is not stable at room temperature. The excess solute will precipitate out as the solution cools.

-

pH Shift: If you dissolved the compound in an alkaline aqueous solution and then added another reagent that lowered the pH, you may have protonated the phenoxide back to the less soluble neutral phenol, causing it to precipitate.

-

Solvent Evaporation: If the solution was left uncovered, selective evaporation of a volatile solvent could change the solvent composition or increase the concentration, leading to precipitation.

-

"Salting Out": In aqueous solutions, the addition of high concentrations of salts can decrease the solubility of organic compounds, causing them to precipitate.

Troubleshooting Strategy: Identify which of the above factors is most likely. If it's a supersaturation issue, you may need to work with a lower concentration or maintain a slightly elevated temperature. If it's a pH issue, ensure all components of your final mixture are buffered to maintain the required alkaline pH.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a 100 mM aqueous stock solution.

-

Calculate Mass: Determine the mass of 4-Chloro-3-fluoro-5-methylphenol needed for your desired volume and concentration. (e.g., For 10 mL of a 100 mM solution, you would need 0.01 L * 0.1 mol/L * MW g/mol of the compound, where MW is its molecular weight).

-

Initial Suspension: Add the weighed compound to a volumetric flask or beaker containing approximately 80% of the final volume of high-purity water. The compound will not dissolve and will form a slurry.

-